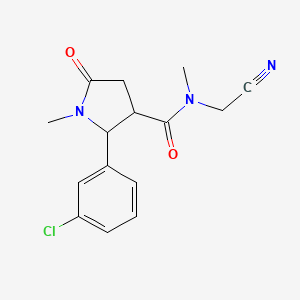
2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with a molecular formula of C16H19ClN4O2. It is commonly known as CCDC or 3CC. This compound has gained significant attention in the scientific community due to its potential applications in various research fields. In
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. It has also been suggested that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit antibacterial activity against certain bacterial strains. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential anticancer activity. It can be used to study the mechanism of action of anticancer drugs and to develop new anticancer agents. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide. One direction is to explore its potential as a ligand in the synthesis of metal complexes for catalytic applications. Another direction is to study its mechanism of action in more detail to develop new anticancer agents. Additionally, further research can be done to explore its potential as a neuroprotective agent and to develop new antibacterial agents based on its structure.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide involves the reaction between 3-chlorobenzyl cyanide and N,N-dimethylmalonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide or dimethyl sulfoxide. The product is then isolated and purified through a series of chromatographic techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide has been used in various scientific research applications. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18(7-6-17)15(21)12-9-13(20)19(2)14(12)10-4-3-5-11(16)8-10/h3-5,8,12,14H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNXQKHTAUQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N(C)CC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-N-(cyanomethyl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)

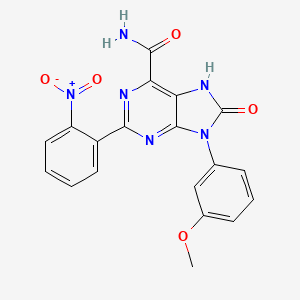
![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2804638.png)
![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)
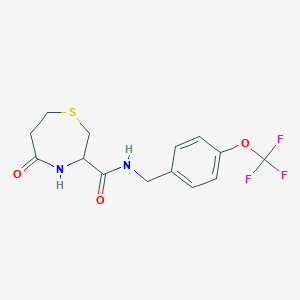

![4,6-Dimethyl-2-[(4-methylphenyl)sulfinyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2804642.png)
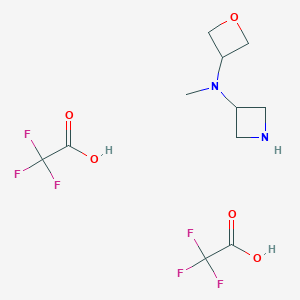
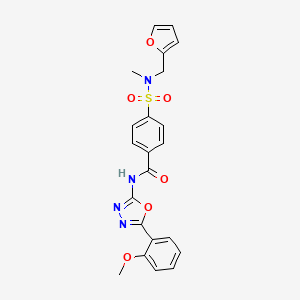
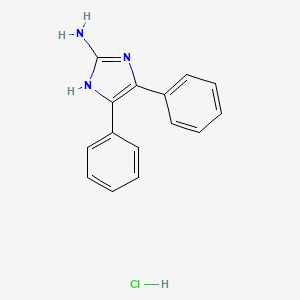
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)
